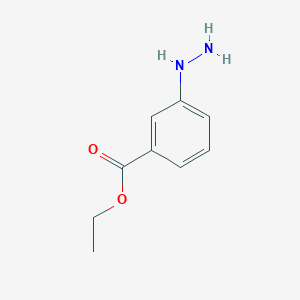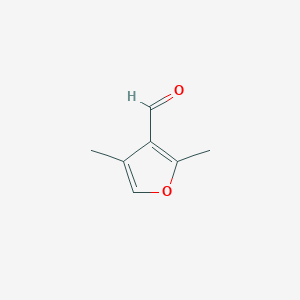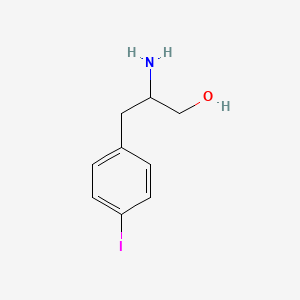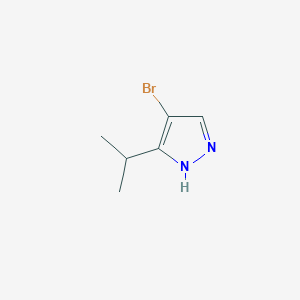
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene (2-BEBC) is a halogenated aromatic compound commonly used as a reagent in laboratory experiments. It is a colorless solid with a boiling point of 93 °C and a melting point of -21 °C. 2-BEBC is a versatile compound that is useful in a variety of applications in the fields of chemistry, biochemistry, and medicine.
Wissenschaftliche Forschungsanwendungen
- Application Summary : This compound is used as a building block in organic synthesis and the polymer industry .
- Method of Application : The compound is used in the synthesis of various organic compounds. For example, it can be used in the synthesis of (5 Z ,9 Z )-5,9-hexadecadienoic acid, (5 Z ,9 Z )-5,9-nonadecadienoic acid and (5 Z ,9 Z )-5,9-eicosadienoic acid .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds, which can be used in various applications, including the polymer industry .
- Application Summary : This compound provides a useful means of introducing a masked β-formylethyl group .
- Method of Application : The compound is used in a reaction with the Grignard reagent and an acid chloride to yield a ketone without further reaction to the tertiary alcohol. Subsequent hydrolysis of the 1,3-dioxane gives the β-ketoaldehyde .
- Results or Outcomes : The use of this compound allows for the introduction of a masked β-formylethyl group, which can be useful in various organic synthesis applications .
2-(2-Bromoethyl)-1,3-dioxolane
2-(2-Bromoethyl)-1,3-dioxane
- Application Summary : This compound is used as a pharmaceutical intermediate, in the synthesis of dioxolanes, acetals, ketals, and other organic building blocks .
- Method of Application : It is used in the synthesis of EGFR inhibitors . The specific methods of synthesis would depend on the particular EGFR inhibitor being produced.
- Results or Outcomes : The use of this compound in pharmaceutical chemistry can lead to the production of effective EGFR inhibitors, which are important in the treatment of certain types of cancer .
2-(2-Bromoethyl)-1,3-dioxolane
2-Bromomethyl-1,3-dioxolane
- Application Summary : This compound is used as a building block in organic synthesis and the polymer industry .
- Method of Application : The compound is used in the synthesis of various organic compounds. For example, it can be used in the synthesis of (5 Z ,9 Z )-5,9-hexadecadienoic acid, (5 Z ,9 Z )-5,9-nonadecadienoic acid and (5 Z ,9 Z )-5,9-eicosadienoic acid .
- Results or Outcomes : The use of this compound in organic synthesis can lead to the production of a variety of other organic compounds, which can be used in various applications, including the polymer industry .
2-(2-Bromoethyl)-1,3-dioxolane
2-Bromomethyl-1,3-dioxolane
Eigenschaften
IUPAC Name |
2-bromo-1-(2-bromoethyl)-4-chlorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Br2Cl/c9-4-3-6-1-2-7(11)5-8(6)10/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTQVICDUIVRAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Br)CCBr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Br2Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20618565 |
Source


|
| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
CAS RN |
52927-98-7 |
Source


|
| Record name | 2-Bromo-1-(2-bromoethyl)-4-chlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20618565 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 3-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1342923.png)
![1-[(2-Fluorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1342933.png)




![7-Bromo-1H-benzo[d][1,2,3]triazole](/img/structure/B1342952.png)





![5-fluoro-1-[(2R,3R,4R,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1342964.png)